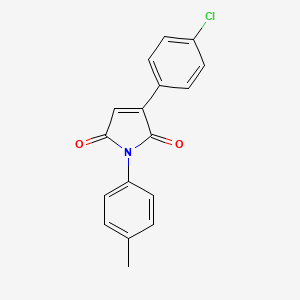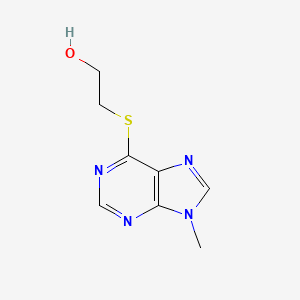
2-(9-Methylpurin-6-yl)sulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-Methylpurin-6-yl)sulfanylethanol is a chemical compound with the molecular formula C8H10N4OS It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfanyl group attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Methylpurin-6-yl)sulfanylethanol typically involves the reaction of 9-methylpurine with a suitable thiol reagent under controlled conditions. One common method involves the use of 2-chloroethanol as a starting material, which undergoes nucleophilic substitution with 9-methylpurine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-Methylpurin-6-yl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the sulfanyl group.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the purine ring or the sulfanyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(9-Methylpurin-6-yl)sulfanylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(9-Methylpurin-6-yl)sulfanylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9-Methylpurin-6-yl)ethanol: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
6-Mercaptopurine: Contains a thiol group attached directly to the purine ring, used as an anticancer agent.
9-Methylpurine: The parent compound without the ethanol or sulfanyl groups.
Uniqueness
2-(9-Methylpurin-6-yl)sulfanylethanol is unique due to the presence of both the sulfanyl and ethanol moieties, which confer distinct chemical and biological properties. These functional groups can participate in various reactions and interactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
6312-69-2 |
|---|---|
Formule moléculaire |
C8H10N4OS |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-(9-methylpurin-6-yl)sulfanylethanol |
InChI |
InChI=1S/C8H10N4OS/c1-12-5-11-6-7(12)9-4-10-8(6)14-3-2-13/h4-5,13H,2-3H2,1H3 |
Clé InChI |
CGIQMNOWTWHEJA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=CN=C2SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)

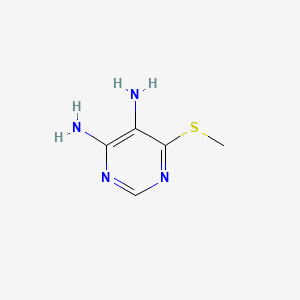
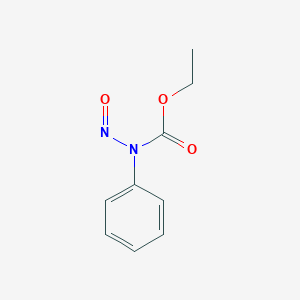
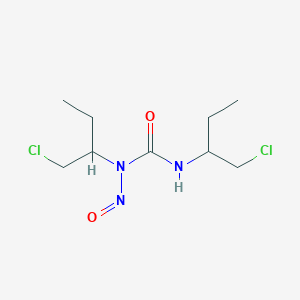
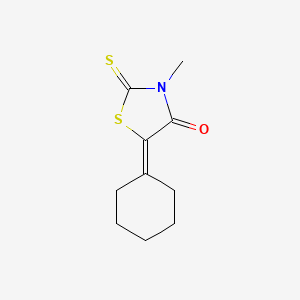
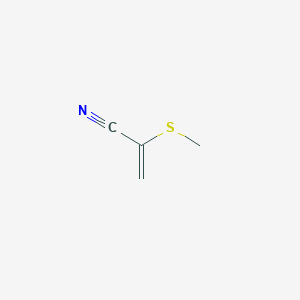
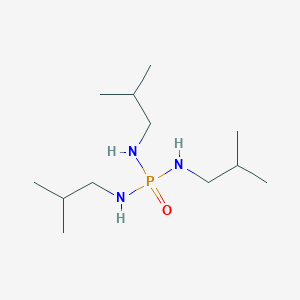

![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

